Ethyl 4-(cyclopropanesulfonamido)benzoate
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Overview
Description
Ethyl 4-(cyclopropanesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core with an ethyl ester group and a cyclopropanesulfonamido substituent
Mechanism of Action
Target of Action
Ethyl 4-(cyclopropanesulfonamido)benzoate is a local anesthetic . The primary targets of this compound are nerve endings and nerve trunks . These targets play a crucial role in the transmission of nerve impulses, which are responsible for sensation in the body .
Mode of Action
This compound acts on its targets by reversibly blocking the conduction of nerve impulses . This is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
The biochemical pathway affected by this compound is the sodium ion channel pathway . By blocking the conduction of nerve impulses, this compound disrupts the normal functioning of this pathway . The downstream effects include a reduction in the excitability of the membrane and no effect on the resting potential .
Result of Action
The molecular and cellular effects of this compound’s action result in a loss of local sensation . This makes it useful for local surgery and treatment, as it allows for temporary relief of pain without affecting consciousness .
Action Environment
Like other local anesthetics, factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropanesulfonamido)benzoate typically involves the following steps:
Formation of the Benzoate Core: The starting material, 4-aminobenzoic acid, undergoes esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-aminobenzoate.
Introduction of the Cyclopropanesulfonamido Group: The ethyl 4-aminobenzoate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropanesulfonamido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamido derivatives.
Scientific Research Applications
Ethyl 4-(cyclopropanesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 4-(cyclopropanesulfonamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the cyclopropanesulfonamido group, making it less reactive in certain chemical reactions.
Ethyl 4-(methylsulfonamido)benzoate: Contains a methylsulfonamido group instead of a cyclopropanesulfonamido group, resulting in different steric and electronic properties.
Ethyl 4-(phenylsulfonamido)benzoate: Features a phenylsulfonamido group, which can lead to different biological activities and interactions.
This compound is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions in various applications.
Biological Activity
Ethyl 4-(cyclopropanesulfonamido)benzoate is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate core with an ethyl ester group and a cyclopropanesulfonamido substituent. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Local Anesthetic Effects : The compound acts as a local anesthetic by reversibly blocking nerve conduction, primarily through the inhibition of sodium ion channels. This mechanism is similar to other known local anesthetics, such as lidocaine and procaine .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy against various bacteria and fungi remain limited .
- Anti-inflammatory Potential : There is ongoing research into its anti-inflammatory properties, which could have implications for treating conditions characterized by inflammation.
The primary mechanism of action for this compound involves:
- Sodium Channel Blockade : By binding to sodium channels, it prevents the influx of sodium ions necessary for the propagation of action potentials in neurons, leading to a loss of sensation in the targeted area.
Biochemical Pathways Affected
- Nerve Impulse Conduction : The compound's impact on sodium channels directly affects nerve impulse conduction, resulting in localized anesthesia.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the Benzoate Core : Starting from 4-aminobenzoic acid, esterification with ethanol in the presence of a strong acid catalyst yields ethyl 4-aminobenzoate.
- Introduction of the Cyclopropanesulfonamido Group : The ethyl 4-aminobenzoate is then reacted with cyclopropanesulfonyl chloride using a base like triethylamine to introduce the sulfonamido group.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
Ethyl 4-aminobenzoate | Lacks cyclopropanesulfonamido group | Less effective as a local anesthetic |
Ethyl 4-(methylsulfonamido)benzoate | Contains methylsulfonamido group | Different steric properties may influence activity |
Ethyl 4-(phenylsulfonamido)benzoate | Features phenylsulfonamido group | Potentially different biological interactions |
Properties
IUPAC Name |
ethyl 4-(cyclopropylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYGJOYEYOFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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